
Boric acid (H3BO3), tris(decyl) ester
Overview
Description
Decyl borate is a biochemical.
Mechanism of Action
Mode of Action
It is known that boric acid, a related compound, exhibits antibacterial and antifungal actions by inhibiting biofilm formation and hyphal transformation of candida albicans, which are critical virulence factors
Biochemical Pathways
Borate transporters, which are responsible for the active efflux of boron from cells, could potentially be involved
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions
Result of Action
Related compounds such as boric acid are known to exhibit antibacterial activity against infections such as bacterial vaginosis and candidiasis
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tridecyl Borate are not well-documented. Borate compounds are known to interact with various biomolecules. For instance, borate ions can form complexes with biological molecules such as carbohydrates, altering their structure and function
Cellular Effects
Borate compounds are known to play crucial roles in plant growth and development, particularly in cell wall formation and stability
Molecular Mechanism
The molecular mechanism of action of Tridecyl Borate is not well-documented. Borate compounds are known to interact with biomolecules at the molecular level. For instance, borate ions can form complexes with biological molecules such as carbohydrates, altering their structure and function
Biological Activity
Boric acid, particularly in its esterified forms such as tris(decyl) ester, has garnered attention for its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and clinical implications of this compound, supported by research findings and case studies.
Overview of Boric Acid Tris(Decyl) Ester
Boric acid (H3BO3) is a weak acid that, when esterified, can exhibit enhanced biological properties. The tris(decyl) ester form is noted for its potential antibacterial and antifungal activities. Research indicates that borate esters may interact with various biomolecules, influencing their structure and function.
Antimicrobial Activity
Boric acid and its derivatives have demonstrated significant antimicrobial properties. They inhibit the growth of bacteria and fungi by disrupting biofilm formation and altering cellular metabolism. For instance, studies show that boric acid interferes with the hyphal transformation of Candida albicans, a critical factor in its virulence.
Cellular Interactions
Boric acid can form complexes with carbohydrates and proteins, which may alter their biological functions. This interaction is crucial in understanding how boron compounds can affect cellular processes at the molecular level.
Pharmacokinetics
The pharmacokinetic profile of boric acid esters indicates that they are absorbed and distributed in biological systems effectively. The active efflux of boron from cells via borate transporters plays a role in modulating its biological effects, potentially enhancing therapeutic efficacy while minimizing toxicity .
Case Studies and Research Findings
-
Antifungal Efficacy
A study examined the effect of boric acid on Trichomonas vaginalis, showing that it exhibits both fungistatic and fungicidal properties depending on concentration and exposure time. The results indicated that higher concentrations effectively inhibited growth by disrupting oxidative metabolism . -
Wound Healing
In a controlled trial involving rats, oral administration of boric acid improved tendon healing outcomes. Histopathological evaluations revealed better collagen organization and cellular distribution in treated groups compared to controls, suggesting a beneficial role in tissue repair processes . -
Biofilm Disruption
Research highlighted that boric acid significantly inhibited biofilm formation in various bacterial species, which is crucial for preventing chronic infections. The mechanism involves interference with quorum sensing pathways that regulate biofilm development .
Data Table: Biological Activities of Boric Acid Tris(Decyl) Ester
Scientific Research Applications
Pharmaceutical Applications
Boric acid and its esters are investigated for their potential in drug delivery systems and therapeutic applications:
- Boron Neutron Capture Therapy (BNCT) : Research indicates that boron-containing compounds can serve as effective agents in BNCT, particularly for treating cancerous cells. The incorporation of tris(decyl) ester into boron carriers enhances the efficacy of this treatment by selectively targeting malignant tissues while sparing healthy ones. The unique properties of boron facilitate neutron capture, leading to localized alpha radiation that can destroy tumor cells without significant damage to surrounding healthy tissues .
- Antimicrobial Properties : Studies have shown that boric acid esters exhibit antimicrobial activity against various pathogens. This property is particularly useful in formulating topical antiseptics and preservatives in pharmaceuticals .
Agricultural Applications
Boric acid esters play a significant role in agriculture, particularly as:
- Fertilizer Additives : The compound is used to improve the efficacy of fertilizers by enhancing nutrient absorption in plants. Its role as a micronutrient is crucial for plant growth, particularly in boron-deficient soils .
- Pesticides : Tris(decyl) ester has been explored as a component in pesticide formulations due to its ability to disrupt cellular processes in pests, providing an environmentally friendly alternative to conventional pesticides .
Industrial Applications
In industrial settings, tris(decyl) ester serves various functions:
- Lubricant Additives : The compound is utilized as an antiwear additive in lubricating oils. Its boron content helps reduce friction and wear in mechanical systems, thereby extending the lifespan of machinery .
- Plasticizers : Tris(decyl) ester is also investigated as a plasticizer in polymer formulations, improving flexibility and durability while maintaining low volatility and migration rates .
- Boron Neutron Capture Therapy :
- Antimicrobial Efficacy :
- Lubricant Performance :
Properties
IUPAC Name |
tris-decyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63BO3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLMVCEFHKADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066573 | |
Record name | Boric acid (H3BO3), tris(decyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20236-81-1 | |
Record name | Decyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20236-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020236811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanol borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boric acid (H3BO3), tris(decyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boric acid (H3BO3), tris(decyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecyl orthoborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL BORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71XMD664ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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